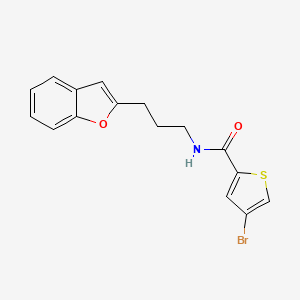
N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide is a complex organic compound that features both benzofuran and thiophene rings. Benzofuran is a heterocyclic compound known for its presence in various natural products and pharmaceuticals, while thiophene is another heterocyclic compound often found in organic materials and drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives have been developed and utilized as anticancer agents . For example, a benzofuran carbohydrazide compound displayed excellent activities against E. coli and S. aureus .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives suggests that they have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives suggests that they are effective in a variety of environments .
Safety and Hazards
Direcciones Futuras
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient methods for their synthesis .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
The cellular effects of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide are currently unknown. It is known that benzofuran compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the following steps:
Synthesis of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde under acidic conditions.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Coupling Reaction: The benzofuran and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-4-chlorothiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-(benzofuran-2-yl)propyl)-4-fluorothiophene-2-carboxamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-(benzofuran-2-yl)propyl)-4-iodothiophene-2-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-4-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications.
Propiedades
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-bromothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c17-12-9-15(21-10-12)16(19)18-7-3-5-13-8-11-4-1-2-6-14(11)20-13/h1-2,4,6,8-10H,3,5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLDWWCXLUOSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2470619.png)
![Ethyl 4-{[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2470621.png)

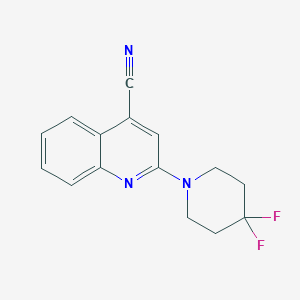

![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
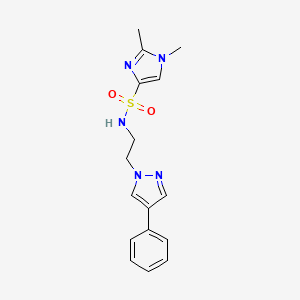
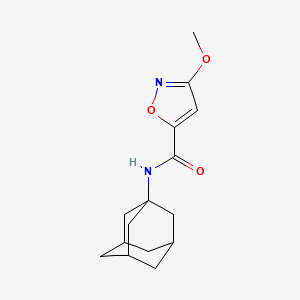
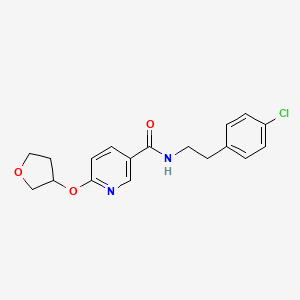

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2470634.png)
![[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B2470635.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2470637.png)
